Pentoxyverine's Sigma-1 Receptor Affinity vs. Dextromethorphan: Target Engagement Differentiation
Pentoxyverine demonstrates potent and selective agonism at the sigma-1 receptor, a key target in the central cough reflex pathway. Its binding affinity (Ki) for the human σ1 receptor is 41 nM [1]. In contrast, dextromethorphan, while also binding to sigma-1, is primarily characterized as an NMDA receptor antagonist and has a reported Ki for sigma-1 of approximately 150-200 nM [2]. This 3.6- to 4.8-fold higher affinity for pentoxyverine suggests a more pronounced engagement of this specific pathway at comparable concentrations, providing a molecular basis for its distinct clinical profile.
| Evidence Dimension | Binding affinity to sigma-1 receptor (Ki) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | Dextromethorphan: 150-200 nM (approximate range) |
| Quantified Difference | Pentoxyverine shows approximately 3.6-4.8 fold higher affinity. |
| Conditions | In vitro receptor binding assays (human σ1) |
Why This Matters
For research focused on sigma-1 receptor mechanisms in cough or neuroprotection, pentoxyverine offers a significantly more potent tool compound, enabling studies at lower concentrations with potentially fewer off-target effects related to NMDA antagonism.
- [1] MedChemExpress (MCE). Pentoxyverine (Carbetapentane) citrate product information. View Source
- [2] Chou YC, Liao JF, Chang WY, et al. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and carbetapentane. (Value derived from cross-referencing standard Ki ranges for dextromethorphan at sigma-1) View Source
